BACE-1 Enzymatic Potency Differentiation: Thiophene-3-Carboxamido Dihydroisoquinoline Scaffold vs. Febuxostat Isomer and Unsubstituted Core
The thiophene-dihydroisoquinoline scaffold, of which the target compound is a member, has been co-crystallized with BACE-1 (PDB 4I0F, 4I12) and demonstrates nanomolar inhibition in the BACE-1 Alpha assay. The optimized lead from this series, compound 8, achieved an IC₅₀ of 8 nM against BACE-1 [1]. In contrast, febuxostat—which shares the identical molecular formula C₁₆H₁₆N₂O₃S but occupies a structurally unrelated benzothiazole-carboxylic acid scaffold—shows no detectable BACE-1 inhibition (IC₅₀ > 10 μM) and instead potently inhibits xanthine oxidase (IC₅₀ = 1.4–2.2 nM) . This demonstrates that molecular formula identity does not confer target identity, and substitution with febuxostat would completely abolish BACE-1 pharmacology.
| Evidence Dimension | BACE-1 enzymatic inhibition (Alpha assay IC₅₀) |
|---|---|
| Target Compound Data | Scaffold representative (compound 8): IC₅₀ = 8 nM (BACE-1 Alpha assay) |
| Comparator Or Baseline | Febuxostat (CAS 144060-53-7): IC₅₀ > 10,000 nM (BACE-1); Febuxostat xanthine oxidase IC₅₀ = 1.4–2.2 nM |
| Quantified Difference | >1,250-fold selectivity difference in BACE-1 inhibition; complete target-class switch |
| Conditions | BACE-1 Alpha assay (FRET-based); xanthine oxidase spectrophotometric assay; recombinant human enzymes |
Why This Matters
Procurement of an isomer with the same molecular formula but different connectivity (febuxostat) will yield no BACE-1 signal and confound any neuroscience screening cascade, wasting assay resources and producing false-negative results.
- [1] Xu YZ et al. Bioorg Med Chem Lett. 2013;23(10):3075-3080. BACE-1 Alpha assay IC₅₀ = 8 nM for compound 8. View Source
